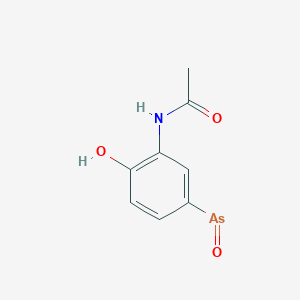
5'-Arsenoso-2'-hydroxyacetanilide
Overview
Description
5’-Arsenoso-2’-hydroxyacetanilide is a chemical compound with the molecular formula C8-H8-As-N-O3 and a molecular weight of 241.09 g/mol . It is known for its applications in various fields, including pharmaceuticals and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Arsenoso-2’-hydroxyacetanilide typically involves the reaction of acetanilide with arsenic-based reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for 5’-Arsenoso-2’-hydroxyacetanilide often involve large-scale chemical reactors where the reagents are mixed and reacted under specific temperature and pressure conditions to ensure high yield and purity. The final product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
5’-Arsenoso-2’-hydroxyacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert it to different arsenic-containing species.
Substitution: It can undergo substitution reactions where the arsenic or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium hydroxide, and various reducing agents like zinc and hydrochloric acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of arsenic-containing derivatives .
Scientific Research Applications
5’-Arsenoso-2’-hydroxyacetanilide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5’-Arsenoso-2’-hydroxyacetanilide involves its interaction with molecular targets such as enzymes and cellular proteins. The arsenic moiety can bind to thiol groups in proteins, affecting their function and leading to various biochemical effects . This interaction can disrupt cellular processes and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyacetanilide: Known for its analgesic and antipyretic properties.
2’-Hydroxyacetanilide: Studied for its biological activities and potential therapeutic applications.
3’-Hydroxyacetanilide: Used in various chemical and pharmaceutical applications.
Uniqueness
5’-Arsenoso-2’-hydroxyacetanilide is unique due to the presence of the arsenic moiety, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where arsenic-containing compounds are required .
Properties
IUPAC Name |
N-(5-arsoroso-2-hydroxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8AsNO3/c1-5(11)10-7-4-6(9-13)2-3-8(7)12/h2-4,12H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDATSYDIAFFNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[As]=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8AsNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20969241 | |
| Record name | N-[2-Hydroxy-5-(oxoarsanyl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5425-10-5 | |
| Record name | ANTINEOPLASTIC-12713 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-Hydroxy-5-(oxoarsanyl)phenyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20969241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















